cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone
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Overview
Description
Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone is a fascinating compound with a complex structure. Let’s break it down:
Cyclopropyl ring: A three-membered cyclic structure containing three carbon atoms.
Benzofuran ring: A fused aromatic ring system with a benzene ring and an oxygen-containing furan ring.
Pyrrole moiety: A five-membered heterocyclic ring containing four carbon atoms and one nitrogen atom.
This compound’s unique arrangement makes it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may not be readily available, we can explore analogous reactions to construct its core structure. For instance, a potential approach involves cyclization of an appropriate precursor containing the cyclopropyl, benzofuran, and pyrrole moieties.
Industrial Production:: As of now, there isn’t a well-established industrial method for producing cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone. research efforts continue to optimize its synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: The cyclopropyl ring could undergo oxidative cleavage or oxidation to form functional groups.
Reduction: Reduction of the carbonyl group could yield a cyclopropyl alcohol derivative.
Substitution: The benzofuran and pyrrole rings may participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or ring systems.
Scientific Research Applications
Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone finds applications in:
Medicinal Chemistry: Designing novel drugs due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Exploring its potential as a building block for functional materials.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further research is needed to unravel its mode of action.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related compounds like indole derivatives . Its distinct combination of cyclopropyl, benzofuran, and pyrrole motifs sets it apart.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
cyclopropyl-(3-pyrrol-1-yl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C16H13NO2/c18-15(11-7-8-11)16-14(17-9-3-4-10-17)12-5-1-2-6-13(12)19-16/h1-6,9-11H,7-8H2 |
InChI Key |
YVHQIFBFGFCNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 |
Origin of Product |
United States |
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